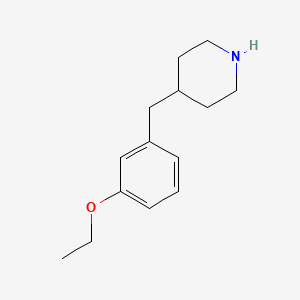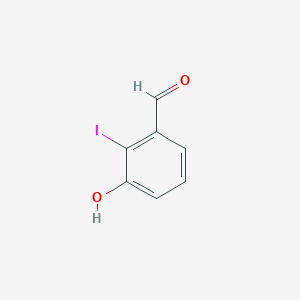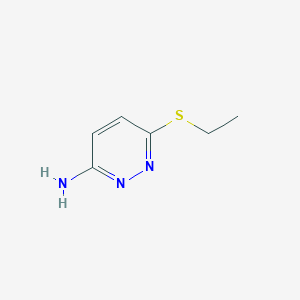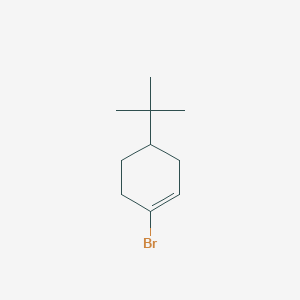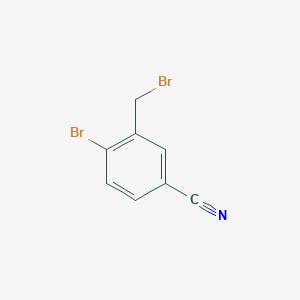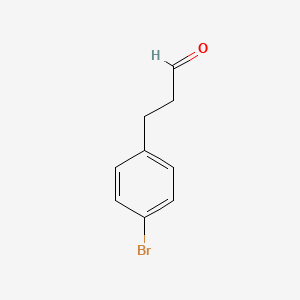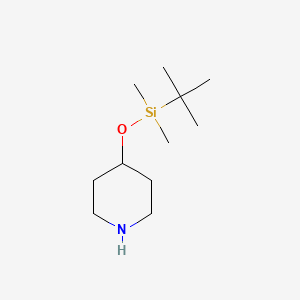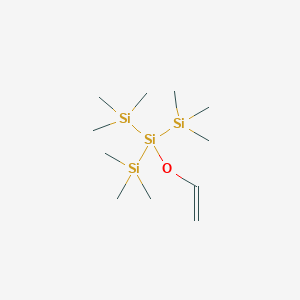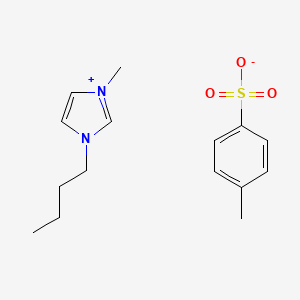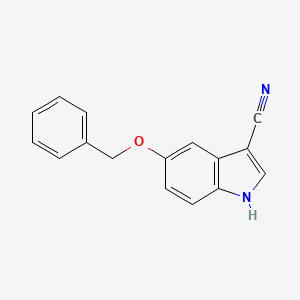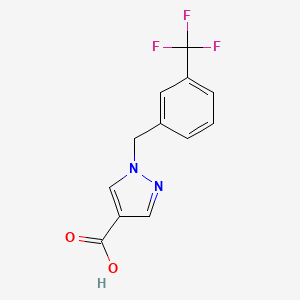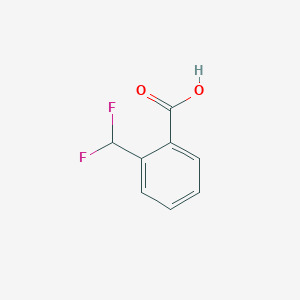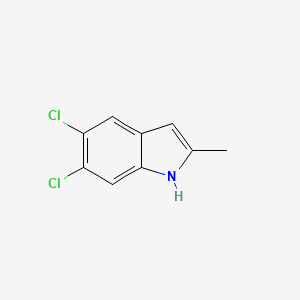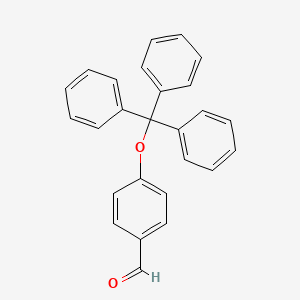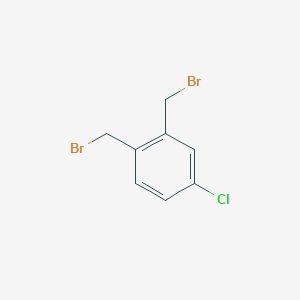
1,2-Bis(bromomethyl)-4-chlorobenzene
Vue d'ensemble
Description
1,2-Bis(bromomethyl)-4-chlorobenzene is a chemical compound that serves as a monomer or intermediate in the synthesis of various polymers and organic molecules. It is characterized by the presence of bromomethyl groups and a chloro substituent on a benzene ring, which can participate in various chemical reactions due to their reactive halogen atoms.
Synthesis Analysis
The synthesis of related halomethyl benzene compounds has been explored in several studies. For instance, 1,4-bis(bromomethyl)-2-(2'-ethylhexyloxy)-5-methoxybenzene was synthesized and used as a monomer for the modified Gilch route to produce poly[2-methoxy-5-(2'-ethylhexyloxy)-p-phenylenevinylene], which yielded high molecular weights and narrow polydispersities . Another study reported the synthesis of bromo-functionalized 1,2-bis(trimethylsilyl)benzenes through a cobalt-catalyzed Diels-Alder cycloaddition, which could be further transformed into other functionalized derivatives .
Molecular Structure Analysis
The molecular structure of compounds similar to 1,2-bis(bromomethyl)-4-chlorobenzene has been determined using X-ray diffraction techniques. For example, the crystal structure of 1,2-bis(diethylaminomethyl)-4,5-dichlorobenzene perchlorate was analyzed, revealing significant conformational differences in the diethylaminomethyl substituents . Additionally, the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene were studied, showing different conformations of the bromomethyl groups in various crystalline environments .
Chemical Reactions Analysis
The reactivity of halomethyl benzene compounds has been investigated in several contexts. The bromo derivative of 1,2-bis(trimethylsilyl)benzene was shown to undergo Suzuki reactions with phenylboronic acids . Another study described the crystal structure of a bromide salt formed by a strong interionic hydrogen bond, indicating potential reactivity in forming such bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of halomethyl benzene derivatives are influenced by their molecular structure and the nature of their substituents. For example, the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene displayed different packing arrangements and channels filled by disordered solvent molecules, which could affect their solubility and reactivity . The synthesis of reactive polycarbonates with pendant chloromethyl groups also highlights the potential of such compounds to form polymers with specific properties .
Applications De Recherche Scientifique
Crystal Structure Analysis
1,2-Bis(bromomethyl)-4-chlorobenzene has been studied for its solvates, revealing various crystal structures through X-ray diffraction. These structures include combinations with benzene, toluene, chlorobenzene, and ethyl acetate. Significant differences in conformation were observed in different crystalline environments, indicating a diversity in molecular packing and solvent interaction patterns (Szlachcic, Migda, & Stadnicka, 2007).
Electro-synthetic Reactions
The compound has been a subject of interest in green and convergent electro-synthetic reactions. For instance, its electrochemical reduction in the presence of 1,4-hydroquinone led to high-yield production of complex organic structures, showcasing its potential in efficient and waste-minimizing chemical syntheses (Habibi, Pakravan, & Nematollahi, 2014).
Reductive Debromination
1,2-Bis(bromomethyl)-4-chlorobenzene has been used in the development of new methods for reductive debromination. This process, involving tetrakis(dimethylamino)ethylene, has led to the formation of tetrahydronaphthalenes, illustrating the compound's versatility in organic synthesis (Nishiyama et al., 2005).
Synthesis of Reactive Polycarbonates
Another application involves the synthesis of reactive polycarbonates with pendant chloromethyl groups, demonstrating its utility in creating high molecular weight polymers with specific functional groups for advanced materials science (Yashiro et al., 2003).
Photovoltaic Applications
In the field of renewable energy, a study explored the use of 1,2-bis(bromomethyl)-4-chlorobenzene in creating main-chain fullerene polymers for photovoltaic devices. This indicates its potential in developing novel materials for solar energy harvesting (Hiorns et al., 2009).
C-H Activation and Coupling Reactions
The compound has also been instrumental in studies involving C-H activation and coupling reactions, contributing to the development of novel organic synthesis methodologies and the creation of complex molecular structures (Takahashi et al., 1998).
Propriétés
IUPAC Name |
1,2-bis(bromomethyl)-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2Cl/c9-4-6-1-2-8(11)3-7(6)5-10/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTSJBZAMXKKFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60566894 | |
| Record name | 1,2-Bis(bromomethyl)-4-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(bromomethyl)-4-chlorobenzene | |
CAS RN |
31684-14-7 | |
| Record name | 1,2-Bis(bromomethyl)-4-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



